molecular formula C13H16N2 B1441266 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole CAS No. 1242925-85-4

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

Cat. No.: B1441266
CAS No.: 1242925-85-4
M. Wt: 200.28 g/mol
InChI Key: ZZLSXZVZRCSFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors on the cell surface, initiating a cascade of intracellular events that lead to changes in gene expression and enzyme activity . This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic functions. These interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into the cell via specific membrane transporters and then distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole typically involves multi-step processes. One common method includes the Pictet-Spengler reaction, which involves the cyclization of tryptamine derivatives with aldehydes or ketones under acidic conditions . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Electrophiles: Halogens, nitro compounds, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is unique due to its specific ethyl substitution and tetrahydroazepino ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-15-9-11-6-7-14-8-10-4-3-5-12(15)13(10)11/h3-5,9,14H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLSXZVZRCSFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2CCNCC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 2
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 3
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 4
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 5
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 6
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.